molecular formula C16H24N2O3S B4463146 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide

Cat. No. B4463146
M. Wt: 324.4 g/mol
InChI Key: IHHDVWGFZATQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide, also known as ABT-639, is a selective and potent inhibitor of T-type calcium channels. It was first synthesized in 2009 by Abbott Laboratories and has since been used extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide works by selectively inhibiting T-type calcium channels. These channels are involved in the regulation of neuronal excitability and are known to play a crucial role in the development of various diseases. By inhibiting these channels, 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide can reduce neuronal excitability and alleviate symptoms associated with various conditions.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the frequency and duration of epileptic seizures, alleviate neuropathic pain, and improve symptoms of anxiety and depression. In addition, it has been shown to have potential in reducing the growth and metastasis of cancer cells and improving cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide is its selectivity for T-type calcium channels. This makes it an ideal tool for studying the role of these channels in various diseases. In addition, its potency and efficacy make it a valuable tool for developing potential therapeutic agents.
However, there are also limitations to using 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide in lab experiments. One of the main limitations is its potential toxicity. While it has been shown to be safe and well-tolerated in animal studies, its long-term effects on human health are not yet fully understood.

Future Directions

There are several future directions for research on 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide. One potential area of research is its use in combination with other drugs for the treatment of various diseases. Another potential area of research is the development of more potent and selective inhibitors of T-type calcium channels. Finally, further research is needed to fully understand the long-term effects of 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide on human health.

Scientific Research Applications

1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide has been used extensively in scientific research for its potential therapeutic applications. It has been found to be effective in treating various conditions such as epilepsy, neuropathic pain, anxiety, and depression. In addition, it has been shown to have potential in treating cancer and cardiovascular diseases.

properties

IUPAC Name

1-ethylsulfonyl-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-22(20,21)18-9-5-8-15(12-18)16(19)17-11-14-7-4-6-13(2)10-14/h4,6-7,10,15H,3,5,8-9,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHDVWGFZATQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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